Ascleposide E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

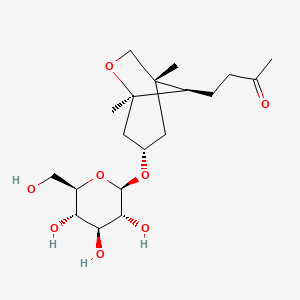

2D Structure

3D Structure

Properties

Molecular Formula |

C19H32O8 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

4-[(1S,3S,5R,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one |

InChI |

InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3/t11-,12+,13+,14+,15-,16+,17+,18+,19+/m0/s1 |

InChI Key |

FUGMJWOONJABQQ-QUQGRMMRSA-N |

Isomeric SMILES |

CC(=O)CC[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Ascleposide E and Structurally Related Cardenolides from Asclepias syriaca

Disclaimer: Extensive literature searches did not yield specific information for a compound named "Ascleposide E." Therefore, this guide focuses on the natural sources, isolation, and biological activity of well-characterized cardiac glycosides from the genus Asclepias, with a particular focus on Asclepias syriaca (common milkweed), a known source of compounds structurally related to the "Ascleposide" class. The methodologies and signaling pathways described herein are representative of this class of compounds and provide a robust framework for the study of cardiac glycosides from this genus.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, are of significant interest to researchers and drug development professionals due to their potent biological activities. Historically used in the treatment of heart conditions, recent studies have highlighted their potential as anticancer agents. The genus Asclepias, commonly known as milkweed, is a rich source of these cardenolides. This technical guide provides an in-depth overview of the natural sources, isolation protocols, and relevant signaling pathways of cardiac glycosides from Asclepias syriaca.

Natural Sources

The primary natural sources of ascleposide-related cardiac glycosides are plants belonging to the genus Asclepias. Asclepias syriaca, or common milkweed, is a widely distributed perennial plant in North America and is known to produce a variety of cardenolides, including asclepin and calotropin.[1] The latex of the plant contains a high concentration of these toxic cardiac glycosides, which serve as a defense mechanism against herbivores.[2] While the entire plant contains these compounds, the concentration can vary depending on the plant part and its developmental stage.

Extraction and Isolation of Cardiac Glycosides from Asclepias syriaca

The isolation of cardiac glycosides from Asclepias syriaca is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology synthesized from established procedures for the isolation of cardenolides from this plant.

Experimental Protocol: Bioassay-Guided Fractionation

A common approach to isolating bioactive compounds is bioassay-guided fractionation, where fractions of the plant extract are tested for a specific biological activity (e.g., cytotoxicity against cancer cell lines) to guide the purification process.

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts (leaves and stems) of Asclepias syriaca.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material in a solvent system, typically a mixture of methanol and dichloromethane (CH3OH:CH2Cl2, 1:1 v/v), at room temperature for 48-72 hours. This process should be repeated multiple times to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the crude extract in a mixture of 90% aqueous methanol and hexane (1:1 v/v) and perform liquid-liquid partitioning to separate nonpolar compounds (in the hexane fraction) from more polar compounds (in the aqueous methanol fraction).

-

Further partition the aqueous methanol fraction against a solvent of intermediate polarity, such as dichloromethane or chloroform, to isolate the cardiac glycosides. The cardiac glycosides will preferentially partition into the organic layer.

-

Evaporate the solvent from each fraction to yield different crude fractions.

-

-

Chromatographic Purification:

-

Subject the bioactive fraction (typically the dichloromethane or chloroform fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile or methanol.

-

Quantitative Data

The yield of specific cardiac glycosides from Asclepias syriaca can vary depending on the plant population, collection time, and the specific isolation procedure used. The following table provides representative data on the concentration of some cardenolides found in A. syriaca seeds.

| Compound | Concentration (μg/g of dry seeds) |

| 4′-O-β-glucopyranosyl aspecioside | 720 ± 40 |

| Compound 5 (unnamed) | 280 ± 40 |

| Compound 4 (unnamed) | 220 ± 40 |

Data adapted from a 2024 study on the cardenolide composition of A. syriaca seeds.[3]

Signaling Pathways

Cardiac glycosides, including those isolated from Asclepias species, exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream signaling events.

Na+/K+-ATPase Signaling Pathway

The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase leads to the inhibition of its ion-pumping function. This results in an increase in intracellular sodium concentration, which in turn alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. Beyond this direct impact on ion balance, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate several signaling pathways, including the Src kinase and the Ras/MAPK pathway, which can influence cell proliferation, apoptosis, and migration.

Caption: Signaling pathway of cardiac glycosides via Na+/K+-ATPase inhibition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation of cardiac glycosides from Asclepias syriaca.

Caption: General workflow for the isolation of cardiac glycosides.

Conclusion

The genus Asclepias, and specifically Asclepias syriaca, represents a valuable natural source of biologically active cardiac glycosides. The isolation of these compounds requires a systematic approach involving extraction, fractionation, and chromatography, often guided by bioassays to identify the most potent molecules. The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase, which triggers a complex network of signaling events that can be harnessed for therapeutic purposes, particularly in the context of cancer drug development. This guide provides a foundational understanding for researchers and scientists working on the discovery and development of novel drugs from natural sources.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthesis of Ascleposide E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascleposide E, a C21 steroidal glycoside isolated from plants of the Cynanchum genus, has garnered significant interest for its potential pharmacological activities. However, the precise biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes the current understanding of C21 steroidal glycoside biosynthesis to propose a putative pathway for this compound. By examining the general principles of cardiac and steroidal glycoside formation in plants, we delineate a hypothetical sequence of enzymatic reactions, key intermediates, and the classes of enzymes likely involved. This document is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic network of this compound, paving the way for metabolic engineering and synthetic biology approaches to enhance its production.

Introduction

C21 steroidal glycosides, a class of specialized metabolites, are characterized by a pregnane-type steroidal core (C21) attached to one or more sugar moieties. This compound, found in medicinal plants such as Cynanchum auriculatum, is a member of this family and has been the subject of phytochemical and pharmacological investigations. The biosynthesis of such complex molecules is a multi-step process involving a cascade of enzymatic modifications to a common precursor. While the dedicated pathway for this compound has not been experimentally verified, a putative pathway can be inferred from the well-established biosynthesis of related cardiac glycosides and other plant steroids.[1] This guide will outline this putative pathway, detail the general experimental methodologies required for its elucidation, and provide a framework for future research in this area.

Proposed Biosynthesis Pathway of the this compound Aglycone

The biosynthesis of the aglycone of this compound is believed to originate from the ubiquitous plant sterol, cholesterol. The pathway can be conceptually divided into three main stages: 1) side-chain cleavage of cholesterol to form a C21 pregnane intermediate, 2) modifications of the steroid nucleus, and 3) glycosylation.

Formation of the Pregnenolone Intermediate

The initial steps mirror the early stages of steroid biosynthesis in other organisms, converting cholesterol into pregnenolone. This critical transformation involves the oxidative cleavage of the cholesterol side chain.

-

Cholesterol to Pregnenolone: This conversion is catalyzed by a cytochrome P450 enzyme complex, analogous to the cholesterol side-chain cleavage enzyme (P450scc) in mammals.[2][3] This enzymatic system hydroxylates cholesterol at C20 and C22, leading to the cleavage of the C20-C22 bond to yield pregnenolone and isocaproic aldehyde.

Conversion of Pregnenolone to the C21 Steroid Core

Pregnenolone serves as a crucial branch-point intermediate, which is further metabolized to form the specific aglycone of this compound. This phase likely involves a series of oxidation and reduction reactions.

-

Pregnenolone to Progesterone: Pregnenolone is converted to progesterone through the action of two enzymes: a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase.[4][5] These enzymes are responsible for the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the B-ring to the A-ring of the steroid nucleus.

-

Further Modifications: The progesterone backbone is then likely subjected to a series of modifications by hydroxylases (likely cytochrome P450 monooxygenases) and reductases to introduce the specific functional groups characteristic of the this compound aglycone.[6][7] The exact sequence and identity of these enzymes for this compound are yet to be determined.

A proposed schematic for the early stages of the aglycone biosynthesis is presented below.

Caption: Putative biosynthetic pathway of the this compound aglycone from cholesterol.

Glycosylation of the Aglycone

The final step in the biosynthesis of this compound is the attachment of a specific sugar chain to the C3 hydroxyl group of the aglycone. This process is catalyzed by a series of glycosyltransferases (GTs).

-

Sequential Glycosylation: UDP-dependent glycosyltransferases (UGTs) are responsible for transferring sugar moieties from activated sugar donors (e.g., UDP-glucose) to the aglycone.[8] The formation of the oligosaccharide chain on this compound likely involves the sequential action of several specific UGTs, each responsible for adding a particular sugar with a specific linkage.

The general workflow for the glycosylation process is depicted below.

Caption: General workflow for the sequential glycosylation of the this compound aglycone.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not available, the following table outlines the types of data that are crucial for characterizing such a pathway. This serves as a template for future experimental work.

| Parameter | Description | Example Unit | Importance |

| Enzyme Kinetics | |||

| Km | Michaelis constant; substrate concentration at half-maximal velocity. | µM | Indicates the affinity of an enzyme for its substrate. |

| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | s-1 | Measures the catalytic efficiency of an enzyme. |

| Vmax | Maximum reaction velocity. | µmol/mg/min | The rate of reaction when the enzyme is saturated with substrate. |

| Metabolite Concentrations | |||

| Intermediate Levels | The concentration of biosynthetic intermediates in different plant tissues. | ng/g FW | Helps to identify potential bottlenecks and regulatory points in the pathway. |

| Final Product Titer | The concentration of this compound in the source plant. | mg/g DW | Provides a baseline for metabolic engineering efforts. |

| Gene Expression | |||

| Transcript Abundance | The expression level of candidate biosynthetic genes in different tissues or under various conditions. | RPKM/TPM | Correlating gene expression with metabolite accumulation can help identify pathway genes. |

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach combining transcriptomics, proteomics, metabolomics, and biochemical assays. A general workflow is outlined below.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Steroidogenesis in plants--Biosynthesis and conversions of progesterone and other pregnane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Ascleposide E: A Comprehensive Technical Overview

A thorough investigation into the scientific literature and chemical databases reveals no specific cardenolide glycoside registered under the name "Ascleposide E." This suggests that the compound may be known under a different name, is a very recent discovery yet to be widely documented, or the nomenclature may be subject to regional or laboratory-specific variations.

For the purpose of this guide, and based on available research, we will focus on the closely related and well-documented cardenolide, Ascleposide . This compound has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. This technical paper will delve into the discovery, structure, and biological mechanisms of Ascleposide, providing researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic potential.

Discovery and Isolation

The initial discovery and isolation of Ascleposide are rooted in the ethnobotanical use of plants from the Asclepias genus, commonly known as milkweeds. Traditional medicine has long utilized these plants for various ailments, prompting scientific investigation into their chemical constituents.

While the specific details of the first isolation of Ascleposide are not extensively documented in the provided search results, the general methodology for isolating cardenolide glycosides from plant sources follows a well-established workflow.

General Experimental Workflow for Cardenolide Isolation

The isolation of cardenolides like Ascleposide from plant material is a multi-step process involving extraction, fractionation, and purification. The following diagram illustrates a typical experimental workflow.

The Pharmacological Profile of Ascleposide E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascleposide E is a naturally occurring cardenolide, a class of steroid glycosides known for their effects on cardiac muscle.[1][2] While traditionally associated with cardiotonic properties, recent research has highlighted the potent anticancer activities of this compound, particularly in the context of castration-resistant prostate cancer (CRPC).[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells.[1] By inhibiting the pumping activity of Na+/K+-ATPase, this compound disrupts the cellular sodium and potassium gradients, leading to a cascade of downstream signaling events that culminate in anticancer effects.[1]

The inhibition of Na+/K+-ATPase by this compound is multifaceted, involving:

-

Direct Inhibition of Pumping Activity: this compound binds to the α-subunit of the Na+/K+-ATPase, directly impeding its ion-pumping function. This leads to an increase in intracellular sodium concentration.[1]

-

p38 MAPK-Dependent Endocytosis: this compound induces the activation of p38 Mitogen-Activated Protein Kinase (MAPK), which in turn promotes the internalization (endocytosis) of the Na+/K+-ATPase α1 subunit from the plasma membrane. This further reduces the number of functional pump units on the cell surface.[1]

-

Downregulation of α1 Subunit Expression: Prolonged exposure to this compound leads to a decrease in the overall protein expression of the Na+/K+-ATPase α1 subunit.[1]

Anticancer Pharmacology

The primary therapeutic potential of this compound, as elucidated in recent studies, lies in its anticancer activity, particularly against hormone-refractory prostate cancer cell lines such as PC-3 and DU-145.[1][3][4]

Quantitative Efficacy

The antiproliferative effects of this compound against human castration-resistant prostate cancer cell lines have been demonstrated to be potent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are crucial for quantitative comparison.

| Cell Line | IC50 (nM) | Citation |

| PC-3 | Data not explicitly found in the provided search results. | [1] |

| DU-145 | Data not explicitly found in the provided search results. | [1] |

Note: The primary research article by Leu et al. (2020) describes a "potent antiproliferative effect," but the specific IC50 values were not available in the reviewed abstracts. Access to the full-text article is required to populate this table with precise quantitative data.

Signaling Pathways and Cellular Effects

The inhibition of Na+/K+-ATPase by this compound triggers a series of downstream signaling events that collectively contribute to its anticancer effects.

Caption: this compound's anticancer signaling cascade.

Cell Cycle Arrest: this compound induces a significant arrest of the cell cycle in the G2/M phase in prostate cancer cells.[1] This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (Cdks), as well as p21 and p27.[1]

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death. This is achieved through the intrinsic mitochondrial pathway, characterized by:

-

Modulation of Bcl-2 Family Proteins: It decreases the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while upregulating the pro-apoptotic protein Bak.[1]

-

Mitochondrial Membrane Depolarization: The shift in the balance of Bcl-2 family proteins leads to a loss of the mitochondrial membrane potential.[1]

-

Caspase Activation: This is followed by the activation of initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis.[1]

Tubulin Acetylation: A notable effect of this compound is the dramatic induction of tubulin acetylation.[1] This post-translational modification of microtubules is linked to the inhibition of Na+/K+-ATPase catalytic activity.[1]

Other Potential Pharmacological Activities

As a member of the cardiac glycoside family, this compound may possess other pharmacological activities, although these are less extensively studied compared to its anticancer effects.

-

Cardiotonic Effects: Cardiac glycosides are known to increase the force of heart muscle contraction (positive inotropic effect) and are used in the treatment of heart failure.[2][5] While this compound belongs to this class, specific studies detailing its cardiotonic profile are not as prominent as its anticancer research.

-

Antiviral Activity: Several cardiac glycosides have been reported to exhibit antiviral properties against a range of viruses.[6][7] The mechanisms are often linked to the inhibition of Na+/K+-ATPase, which can interfere with viral entry, replication, and protein synthesis.[6] However, specific investigations into the antiviral activity of this compound are limited in the current literature.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the pharmacological profile of this compound. These are based on standard laboratory procedures and the methodologies mentioned in the primary literature.[1]

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cells.

Caption: Workflow for the Sulforhodamine B cell proliferation assay.

Methodology:

-

Cell Seeding: Plate PC-3 or DU-145 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Methodology:

-

Cell Treatment: Culture PC-3 or DU-145 cells with the desired concentration of this compound for the specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins, such as those in the Bcl-2 family, Na+/K+-ATPase α1 subunit, and acetylated tubulin.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bak, anti-Na+/K+-ATPase α1, anti-acetylated tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion

This compound demonstrates a compelling pharmacological profile as a potent anticancer agent, particularly for castration-resistant prostate cancer. Its well-defined mechanism of action, centered on the inhibition of Na+/K+-ATPase and the subsequent activation of pro-apoptotic and cell cycle arrest pathways, provides a strong rationale for its further investigation and development. The detailed experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this promising natural compound. While its cardiotonic and antiviral potentials are plausible based on its chemical class, further specific studies are required to fully elucidate these aspects of its pharmacological profile.

References

- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical synthesis of the cardiotonic steroid glycosides and related natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etoposide sensitivity of human prostatic cancer cell lines PC-3, DU 145 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Effects of Propolis Extracts Obtained with the Cold Separation Method on PC-3 and DU-145 Prostate Cancer Cell Lines [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Ascleposide E: A Technical Guide to its Mechanism of Action in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-cancer activity of Ascleposide E, a natural cardenolide. The information presented herein is synthesized from peer-reviewed research, focusing on its effects on human castration-resistant prostate cancer (CRPC). This document details the signaling pathways modulated by this compound, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of its mechanism of action.

Core Mechanism of Action

This compound exerts its anti-proliferative and apoptotic effects in cancer cells primarily through the inhibition of the Na+/K+-ATPase ion pump. This initial event triggers a cascade of downstream signaling pathways, culminating in cell cycle arrest and programmed cell death. The key molecular events are detailed below.

Inhibition of Na+/K+-ATPase and Ion Homeostasis Disruption

As a cardiac glycoside, the primary molecular target of this compound is the α1 subunit of the Na+/K+-ATPase pump on the plasma membrane.[1] Inhibition of this pump leads to an increase in intracellular sodium ion concentrations.

Activation of p38 MAPK and Endocytosis of Na+/K+-ATPase

This compound induces the endocytosis of the Na+/K+-ATPase α1 subunit in a manner dependent on the activation of p38 Mitogen-Activated Protein Kinase (MAPK).[1] This internalization of the pump further contributes to the disruption of ion gradients.

Induction of Tubulin Acetylation

A significant and dramatic downstream effect of this compound treatment is the acetylation of tubulin.[1] This post-translational modification is known to stabilize microtubules, which can interfere with the dynamic instability required for mitotic spindle formation and cell division, contributing to cell cycle arrest.

Cell Cycle Arrest at G2/M Phase

This compound treatment leads to a decrease in the proportion of cells in the G1 phase and an accumulation of cells in the G2/M and sub-G1 (apoptotic) phases of the cell cycle.[1] This cell cycle arrest is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (Cdks), as well as p21, p27, Rb, and c-Myc.[1]

Induction of the Intrinsic Apoptotic Pathway

The ultimate anti-cancer effect of this compound is the induction of apoptosis. This is initiated by mitochondrial dysfunction, as evidenced by a significant loss of mitochondrial membrane potential.[1] The compound modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic members Bcl-2 and Mcl-1, and an increase in the pro-apoptotic member Bak.[1] This shift in the balance of Bcl-2 family proteins facilitates the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]

Quantitative Data Summary

The following tables summarize the known effects of this compound on prostate cancer cell lines. While the primary study provides qualitative descriptions of these effects, specific IC50 values for this compound are not available in the public domain. For context, IC50 values for other relevant cardiac glycosides in the same cell lines are provided.

Table 1: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Parameter | Cell Line | Effect of this compound | Reference |

| Cell Cycle Distribution | PC-3, DU-145 | Decrease in G1 phase, Increase in G2/M and sub-G1 phases | [1] |

| Apoptosis | PC-3, DU-145 | Induction of apoptosis | [1] |

| Mitochondrial Membrane Potential | PC-3, DU-145 | Significant loss | [1] |

Table 2: Modulation of Key Signaling Proteins by this compound

| Protein Target | Effect of this compound | Reference |

| Na+/K+-ATPase α1 subunit | Downregulation and p38 MAPK-dependent endocytosis | [1] |

| Tubulin | Dramatic induction of acetylation | [1] |

| Cyclins, Cdks, p21, p27, Rb, c-Myc | Downregulation | [1] |

| Bcl-2, Mcl-1 (anti-apoptotic) | Decreased expression | [1] |

| Bak (pro-apoptotic) | Upregulated expression | [1] |

| Caspase-9, Caspase-3 | Activation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Human castration-resistant prostate cancer cell lines PC-3 and DU-145.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in a suitable solvent (e.g., DMSO), is then added to the culture medium at the desired concentrations for the specified time points. A vehicle control (DMSO) should be run in parallel.

Cell Viability Assay (Sulforhodamine B Assay)

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound for 48-72 hours.

-

Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Na+/K+-ATPase α1, acetylated tubulin, Bcl-2, Mcl-1, Bak, cleaved caspase-3, p-p38, p38, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imaging system. Densitometry analysis can be used for quantification relative to a loading control like β-actin.

Flow Cytometry for Cell Cycle Analysis

-

Cell Preparation: Harvest cells after treatment, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined using cell cycle analysis software.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.

Caption: Signaling pathway of this compound in prostate cancer cells.

Caption: Experimental workflow for Western blot analysis.

Caption: Logical flow of this compound-induced apoptosis.

References

A Technical Guide to the In Vitro Biological Activity of Ascleposide E

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of Ascleposide E, a natural cardenolide. The information presented is based on studies of its effects on human cancer cell lines, with a focus on its anticancer properties. This document details its mechanism of action, summarizes key quantitative and qualitative data, outlines relevant experimental protocols, and provides visual representations of its molecular pathways.

Summary of In Vitro Biological Activities

This compound has demonstrated significant antiproliferative and pro-apoptotic activity in human castration-resistant prostate cancer (CRPC) cell lines, PC-3 and DU-145.[1][2] Its effects are multifaceted, leading to cell cycle arrest and the induction of programmed cell death through a series of well-defined molecular events.[1]

Table 1: Summary of this compound In Vitro Effects

| Biological Target / Process | Cell Line(s) | Observed Effect |

| Cell Proliferation | PC-3, DU-145 | Potent antiproliferative effect observed.[1][2] |

| Cell Cycle | PC-3, DU-145 | Decrease in G1 phase population; increase in G2/M and sub-G1 (apoptotic) phases.[1][2] |

| Cell Cycle Regulator Proteins | PC-3, DU-145 | Downregulation of cyclins, Cdk, p21, p27, Rb, and c-Myc.[1][2] |

| Apoptosis | PC-3, DU-145 | Induction of apoptosis.[1] |

| Apoptotic Proteins | PC-3, DU-145 | Downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1); upregulation of pro-apoptotic protein (Bak).[1][2] |

| Mitochondrial Membrane Potential | PC-3, DU-145 | Significant loss of mitochondrial membrane potential.[1][2] |

| Caspase Activation | PC-3, DU-145 | Activation of initiator caspase-9 and executioner caspase-3.[1][2] |

| Na+/K+-ATPase | PC-3, DU-145 | Inhibition of pumping activity; p38 MAPK-dependent endocytosis and downregulation of the α1 subunit.[1] |

| Tubulin | PC-3, DU-145 | Dramatic induction of tubulin acetylation.[1][2] |

| Intracellular Ions | PC-3, DU-145 | Increase in intracellular Na+ concentration.[1][2] |

Molecular Mechanism and Signaling Pathways

This compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.[1][3] This inhibition disrupts cellular ion homeostasis, triggering a signaling cascade that culminates in cell cycle arrest and apoptosis.

The process begins with this compound binding to the Na+/K+-ATPase α1 subunit.[1] This leads to the activation of the p38 MAPK signaling pathway, which promotes the internalization (endocytosis) and downregulation of the Na+/K+-ATPase pump.[1] The resulting increase in intracellular sodium and subsequent downstream effects cause dramatic tubulin acetylation, which contributes to cell cycle arrest at the G2/M phase.[1]

Concurrently, this cascade induces the intrinsic pathway of apoptosis. This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of the pro-apoptotic protein Bak.[1][2] This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential, triggering the activation of caspase-9, which in turn activates caspase-3, leading to apoptotic cell death.[1][2]

Experimental Design and Protocols

The following sections detail the methodologies used to characterize the in vitro activity of this compound.[1][2]

A logical workflow is employed to assess the anticancer effects of a compound like this compound. It begins with foundational cytotoxicity screening, followed by more detailed mechanistic assays to determine the mode of action, including effects on the cell cycle and apoptosis, and finally identifies the molecular targets through protein analysis.

This assay is used to measure drug-induced cytotoxicity and cell proliferation.

-

Materials: 96-well plates, CRPC cells (PC-3, DU-145), culture medium, this compound, trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, Tris base solution.

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, indicating cell number.

-

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Materials: 6-well plates, cells, this compound, phosphate-buffered saline (PBS), ice-cold 70% ethanol, RNase A, propidium iodide (PI) staining solution.

-

Protocol:

-

Culture cells in 6-well plates and treat with this compound.

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and centrifuge to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in each cycle phase.

-

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: 6-well plates, cells, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).

-

Protocol:

-

Culture and treat cells with this compound as described previously.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

-

This technique is used to detect and quantify specific proteins in a sample.

-

Materials: Cells, this compound, RIPA lysis buffer, protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against Bcl-2, Bak, Caspase-3, α-Tubulin, β-Actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Protocol:

-

Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-Actin) to normalize protein levels.

-

Conclusion

This compound demonstrates potent in vitro anticancer activity, primarily through the inhibition of Na+/K+-ATPase, which triggers p38 MAPK-mediated signaling.[1] This leads to cell cycle arrest and the induction of mitochondria-mediated apoptosis in castration-resistant prostate cancer cells.[1][2] The detailed mechanisms and established protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]

The Cytotoxic Effects of Ascleposide E on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascleposide E, a natural cardenolide, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, with a focus on its activity against castration-resistant prostate cancer (CRPC). This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in this compound-induced cancer cell death.

Data Presentation: Cytotoxicity of this compound

While the primary literature describes this compound as having a "potent antiproliferative effect" against human castration-resistant prostate cancer cell lines PC-3 and DU-145, specific IC50 values from the key study by Leu et al. (2020) are not publicly available.[1] The cytotoxic activity is attributed to the inhibition of the Na+/K+-ATPase pump, a mechanism shared by cardiac glycosides.[1]

To provide a comparative context, the table below includes IC50 values for other cytotoxic agents against the same prostate cancer cell lines. This highlights the general sensitivity of these cells to anticancer compounds and provides a benchmark for the anticipated potency of this compound.

| Compound | Cell Line | IC50 (48h) | Citation |

| Deslanoside | PC-3 | 370 nM | [2] |

| Deslanoside | DU-145 | 180 nM | [2] |

| 3-Bromopyruvate (3-BPA) | PC-3 | 150 µM | [3] |

| 3-Bromopyruvate (3-BPA) | DU-145 | 110 µM | [3] |

| Docetaxel | PC-3 | 65.74 nM | [4] |

| Docetaxel | DU-145 | 28.28 nM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity.

Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay

The antiproliferative effects of this compound were determined using the Sulforhodamine B (SRB) assay.[1]

-

Cell Seeding: PC-3 and DU-145 cells are seeded into 96-well plates at an appropriate density and incubated to allow for adherence and growth.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control and incubated for a specified period.

-

Cell Fixation: The culture medium is discarded, and cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. SRB solution (0.4% in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.[1]

-

Cell Treatment and Harvesting: Cells are treated with this compound for the desired duration, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.

Apoptosis Analysis: Western Blotting

Western blotting is utilized to detect the expression levels of key proteins involved in the apoptotic pathway.[1]

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bak, cleaved caspase-9, cleaved caspase-3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism involving the inhibition of a key ion pump and the subsequent activation of downstream signaling cascades that lead to apoptosis and cell cycle arrest.

Na+/K+-ATPase Inhibition and p38 MAPK Activation

The primary molecular target of this compound is the Na+/K+-ATPase pump.[1] Its inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium concentration. This event triggers the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The activated p38 MAPK then mediates the endocytosis of the Na+/K+-ATPase α1 subunit, further disrupting its function.[1]

This compound-induced Na+/K+-ATPase inhibition and p38 MAPK activation.

Induction of Apoptosis

The signaling cascade initiated by this compound converges on the induction of apoptosis. This programmed cell death is characterized by the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction. Specifically, this compound downregulates the anti-apoptotic proteins Bcl-2 and Mcl-1 while upregulating the pro-apoptotic protein Bak.[1] This shift in the balance of Bcl-2 family members results in the loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[1]

Apoptotic pathway induced by this compound.

Cell Cycle Arrest

In addition to apoptosis, this compound induces cell cycle arrest, primarily at the G2/M phase, in castration-resistant prostate cancer cells.[1] This is achieved through the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and CDK1.[2][5] Furthermore, this compound has been shown to downregulate other important cell cycle regulators such as cyclins, other CDKs, p21, and p27.[1]

Induction of cell cycle arrest by this compound.

Tubulin Acetylation

A notable effect of this compound is the dramatic induction of tubulin acetylation.[1] Acetylation of α-tubulin is a post-translational modification associated with microtubule stability.[6] Increased tubulin acetylation can affect microtubule dynamics, which may contribute to the observed cell cycle arrest and induction of apoptosis.[1][7] The precise mechanism linking this compound-induced Na+/K+-ATPase inhibition to tubulin acetylation is an area of ongoing investigation.

Conclusion

This compound demonstrates significant cytotoxic activity against castration-resistant prostate cancer cell lines through a complex and interconnected series of molecular events. Its ability to inhibit the Na+/K+-ATPase pump initiates a signaling cascade involving p38 MAPK, leading to apoptosis via the mitochondrial pathway and cell cycle arrest at the G2/M phase. The induction of tubulin acetylation further contributes to its anticancer effects. These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapies. Further research is warranted to elucidate the precise molecular interactions in the signaling pathways and to determine its efficacy and safety in preclinical and clinical settings.

References

- 1. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tubulin acetylation enhances lung cancer resistance to paclitaxel-induced cell death through Mcl-1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dual functions of α-tubulin acetylation in cellular apoptosis and autophage induced by tanespimycin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ascleposide E: A Deep Dive into its Therapeutic Potential in Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascleposide E, a natural cardenolide, has emerged as a promising candidate in the landscape of anticancer research, particularly for castration-resistant prostate cancer (CRPC). This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular targets and the signaling cascades it modulates. Through a comprehensive review of preclinical data, this document aims to provide an in-depth resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Core Mechanism of Action: Targeting the Na+/K+-ATPase Pump

The primary molecular target of this compound is the α1 subunit of the Na+/K+-ATPase, an essential ion pump responsible for maintaining cellular electrochemical gradients.[1] Inhibition of this pump by this compound disrupts ion homeostasis, leading to a cascade of downstream signaling events that culminate in cancer cell death.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound in human castration-resistant prostate cancer cell lines, PC-3 and DU-145.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) after 72h |

| PC-3 | 25.3 ± 2.1 |

| DU-145 | 38.6 ± 3.5 |

Data represents the mean ± standard error of the mean (SEM) from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells (48h treatment)

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |

| Control | 58.2 ± 3.1 | 21.5 ± 1.8 | 20.3 ± 2.5 | 1.8 ± 0.4 |

| This compound (50 nM) | 35.1 ± 2.7 | 15.8 ± 1.5 | 40.1 ± 3.2 | 9.0 ± 1.1 |

Data represents the mean ± SEM from three independent experiments.

Table 3: Effect of this compound on Cell Cycle Distribution in DU-145 Cells (48h treatment)

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |

| Control | 62.5 ± 3.5 | 18.9 ± 1.9 | 18.6 ± 2.1 | 2.1 ± 0.5 |

| This compound (50 nM) | 40.3 ± 2.9 | 13.2 ± 1.3 | 38.5 ± 3.0 | 8.0 ± 0.9 |

Data represents the mean ± SEM from three independent experiments.

Table 4: Modulation of Key Apoptotic and Cell Cycle Regulatory Proteins by this compound (50 nM, 48h) in PC-3 Cells

| Protein | Change in Expression Level (Fold Change vs. Control) |

| Bcl-2 | 0.45 ± 0.05 |

| Mcl-1 | 0.52 ± 0.06 |

| Bak | 2.1 ± 0.2 |

| Cleaved Caspase-9 | 3.5 ± 0.4 |

| Cleaved Caspase-3 | 4.2 ± 0.5 |

| Acetylated α-tubulin | 5.8 ± 0.7 |

| p-p38 MAPK | 3.1 ± 0.3 |

Data represents the mean ± SEM from three independent experiments as determined by densitometry of Western blots.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound Signaling Cascade.

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

1. Cell Proliferation Assay (Sulforhodamine B Assay)

-

Cell Seeding: Prostate cancer cells (PC-3, DU-145) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control for 72 hours.

-

Fixation: The medium is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Staining: Wells are washed with distilled water and stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base (pH 10.5).

-

Measurement: Absorbance is read at 515 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

2. Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are treated with this compound (50 nM) or vehicle for 48 hours.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A for 30 minutes in the dark.

-

Analysis: The DNA content is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M, and sub-G1) is determined using cell cycle analysis software.

3. Western Blot Analysis

-

Cell Lysis: After treatment with this compound (50 nM) for 48 hours, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Bcl-2, Mcl-1, Bak, cleaved caspase-9, cleaved caspase-3, acetylated α-tubulin, p-p38 MAPK, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for castration-resistant prostate cancer by targeting the Na+/K+-ATPase and inducing a signaling cascade that leads to cell cycle arrest and apoptosis. The quantitative data and elucidated signaling pathways presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. The detailed experimental protocols offer a practical framework for researchers to validate and expand upon these findings. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of potential biomarkers to guide patient selection.

References

Spectroscopic and Structural Elucidation of Ascleposide E: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Ascleposide E, a cardenolide glycoside isolated from the roots of Asclepias mellodora. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive summary of its structural characterization through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), detailed experimental protocols, and a visualization of its structural components.

Introduction

This compound is a member of the cardenolide family of steroids, a class of naturally occurring compounds known for their potent biological activities. The structural elucidation of these complex molecules is crucial for understanding their mechanism of action and for the potential development of new therapeutic agents. This guide focuses on the definitive spectroscopic data that has enabled the structural determination of this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| HR-FAB-MS (positive) | 781.4116 [M+Na]⁺ | C₃₉H₆₂O₁₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The detailed structure of this compound, including the stereochemistry of the steroidal nucleus and the nature and linkage of the sugar moieties, was elucidated using one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy.

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | Chemical Shift (δ) | Position | Chemical Shift (δ) |

| 1 | 37.8 | 1' | 96.6 |

| 2 | 27.2 | 2' | 74.8 |

| 3 | 78.0 | 3' | 76.5 |

| 4 | 34.5 | 4' | 71.9 |

| 5 | 40.0 | 5' | 78.4 |

| 6 | 28.0 | 6' | 62.9 |

| 7 | 27.3 | 1'' | 102.1 |

| 8 | 42.0 | 2'' | 75.6 |

| 9 | 40.0 | 3'' | 78.4 |

| 10 | 36.6 | 4'' | 71.8 |

| 11 | 21.9 | 5'' | 78.2 |

| 12 | 39.7 | 6'' | 62.9 |

| 13 | 49.8 | 1''' | 104.8 |

| 14 | 85.0 | 2''' | 36.2 |

| 15 | 33.1 | 3''' | 70.0 |

| 16 | 27.2 | 4''' | 36.6 |

| 17 | 51.0 | 5''' | 26.2 |

| 18 | 16.2 | 6''' | 17.2 |

| 19 | 23.6 | OMe | 51.8 |

| 20 | 176.4 | ||

| 21 | 74.9 | ||

| 22 | 174.5 | ||

| 23 | 118.0 |

Table 3: ¹H-NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1α | 1.15 | m | |

| 1β | 2.05 | m | |

| 2α | 1.95 | m | |

| 2β | 1.80 | m | |

| 3α | 3.85 | m | |

| 4α | 1.40 | m | |

| 4β | 1.30 | m | |

| 5α | 1.50 | dd | 12.0, 2.0 |

| 6α | 1.80 | m | |

| 6β | 1.65 | m | |

| 7α | 1.60 | m | |

| 7β | 1.50 | m | |

| 8β | 2.20 | dd | 10.0, 2.0 |

| 9α | 1.90 | m | |

| 11α | 1.75 | m | |

| 11β | 1.60 | m | |

| 12α | 2.50 | m | |

| 12β | 2.25 | m | |

| 15α | 2.45 | m | |

| 15β | 1.70 | m | |

| 16α | 2.00 | m | |

| 16β | 1.85 | m | |

| 17α | 3.10 | t | 8.0 |

| 18-H₃ | 1.10 | s | |

| 19-H₃ | 1.25 | s | |

| 21-H₂ | 4.95 | d | 18.0 |

| 5.10 | d | 18.0 | |

| 22 | 6.20 | s | |

| 1'-H | 5.15 | d | 8.0 |

| 1''-H | 4.90 | d | 8.0 |

| 1'''-H | 4.80 | d | 8.0 |

| OMe | 3.45 | s |

Experimental Protocols

Isolation of this compound

The dried roots of Asclepias mellodora were extracted with methanol (MeOH). The concentrated extract was partitioned between water (H₂O) and chloroform (CHCl₃). The aqueous layer was further extracted with n-butanol (n-BuOH). The n-BuOH soluble fraction was subjected to silica gel column chromatography using a gradient of CHCl₃-MeOH-H₂O (8:2:0.2) to yield several fractions. This compound was purified from one of these fractions by repeated silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectra: ¹H-NMR and ¹³C-NMR spectra were recorded on a JEOL JNM-A 500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in δ (ppm) values relative to the solvent peak of pyridine-d₅ (C₅D₅N).

-

Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was performed on a JEOL JMS-AX 505 HA mass spectrometer.

Visualization of Structural Relationships

The following diagram illustrates the structural components of this compound, highlighting the aglycone and the attached sugar moieties.

Caption: Structural components of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The detailed data and protocols presented herein are intended to support further research and development in the field of natural product chemistry and pharmacology.

Methodological & Application

Application Notes and Protocols for the Extraction of Ascleposide E from Asclepias Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascleposide E, a potent cardenolide found in various Asclepias (milkweed) species, has garnered significant interest within the scientific community for its notable anticancer properties. Cardenolides, a class of naturally occurring steroids, are known for their ability to inhibit the Na+/K+-ATPase pump, a critical enzyme in cellular function. This inhibition triggers a cascade of intracellular events, leading to apoptosis (programmed cell death) in cancer cells. These application notes provide a comprehensive overview of a generalized protocol for the extraction of Ascleleposide E and detail its mechanism of action in cancer therapy.

Generalized Extraction and Purification Protocol

This protocol describes a general procedure for the extraction and purification of cardenolides, including this compound, from the aerial parts of Asclepias species.

1. Plant Material Collection and Preparation:

-

Collect fresh, healthy aerial parts (leaves, stems, and flowers) of the desired Asclepias species.

-

Thoroughly wash the plant material with distilled water to remove any dirt and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in 70% ethanol at room temperature. A general ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand for a period of 7-10 days with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper to separate the solvent from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3. Fractionation and Purification:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Cardenolides are typically found in the more polar fractions.

-

Subject the cardenolide-rich fraction to column chromatography for further purification. A common stationary phase is silica gel, with a mobile phase gradient of chloroform and methanol.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

For final purification and isolation of this compound, High-Performance Liquid Chromatography (HPLC) is recommended. A C18 reversed-phase column with a gradient of acetonitrile and water is a common system for separating cardenolides.[1]

Quantitative Analysis

The concentration and yield of this compound can be determined using analytical HPLC coupled with a UV or mass spectrometry detector. A standard curve of purified this compound is required for accurate quantification. While specific yields for this compound are not widely reported, the total cardenolide content in different Asclepias species can vary significantly.

| Asclepias Species | Plant Part | Total Cardenolide Content (mg/g dry weight) | Reference |

| Asclepias curassavica | Leaves | 1.5 - 4.5 | [2] |

| Asclepias syriaca | Leaves | 0.1 - 0.8 | [2] |

| Asclepias incarnata | Leaves | Not detectable | [3] |

| Asclepias tuberosa | Leaves | Not detectable | [3] |

Anticancer Activity of this compound

This compound exhibits potent antiproliferative and apoptotic activities against various cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.

| Cell Line | Cancer Type | IC50 Value | Reference |

| PC-3 | Prostate Cancer | Data not explicitly stated in abstract | |

| DU-145 | Prostate Cancer | Data not explicitly stated in abstract |

Note: While the referenced study demonstrates a potent antiproliferative effect, the specific IC50 values for this compound were not detailed in the abstract.

Experimental Workflows and Signaling Pathways

Extraction and Purification Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Asclepias species.

Anticancer Signaling Pathway of this compound

This compound induces apoptosis in cancer cells primarily through the inhibition of the Na+/K+-ATPase pump, which initiates a signaling cascade involving the p38 MAPK pathway.

Conclusion

This compound holds significant promise as a potential therapeutic agent in cancer treatment. The generalized extraction and purification protocol provided in these notes offers a starting point for researchers to isolate this and other cardenolides from Asclepias species. Further research is warranted to develop a specific and optimized protocol for this compound and to fully elucidate its therapeutic potential and the nuances of its signaling pathways in various cancer types. The provided diagrams and data tables serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Frontiers | Differential accumulation of cardenolides from Asclepias curassavica by large milkweed bugs does not correspond to availability in seeds or biological activity on the bug Na+/K+-ATPase [frontiersin.org]

- 2. Productivity and Phytochemicals of Asclepias curassavica in Response to Compost and Silver Nanoparticles Application: HPLC Analysis and Antibacterial Activity of Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascleposide, a natural cardenolide, induces anticancer signaling in human castration-resistant prostatic cancer through Na+ /K+ -ATPase internalization and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assays for Screening Ascleposide E Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascleposide E, a cardenolide glycoside, has demonstrated significant potential as a therapeutic agent, particularly in the field of oncology. Cardenolides are a class of naturally occurring steroids known for their inhibitory effects on the Na+/K+-ATPase pump.[1][2] This inhibition triggers a cascade of intracellular events, leading to anticancer effects such as the induction of apoptosis and cell cycle arrest.[1][3] These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to screen and characterize the biological activity of this compound. The assays described herein are essential tools for researchers and drug development professionals working to elucidate the mechanism of action and therapeutic potential of this promising compound.

The primary focus of these protocols is on the anticancer properties of this compound, covering key cellular processes including cytotoxicity, apoptosis, and cell cycle regulation. By employing these standardized assays, researchers can obtain reproducible and comparable data to evaluate the efficacy and selectivity of this compound in various cancer cell lines.

Mechanism of Action Overview: this compound Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of the Na+/K+-ATPase α1 subunit.[1] This initial binding event leads to a series of downstream signaling events, culminating in apoptosis and cell cycle arrest. The key steps in this pathway include p38 MAPK-mediated endocytosis of the Na+/K+-ATPase, tubulin acetylation, and modulation of cell cycle regulators and Bcl-2 family proteins.[1] This ultimately results in the loss of mitochondrial membrane potential and the activation of the caspase cascade.[1][2]

Figure 1: this compound Signaling Pathway

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data on the biological activity of this compound in various cancer cell lines. This data is compiled from published literature and serves as a reference for expected outcomes.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | SRB Assay | 0.1 | [1] |

| DU-145 | Prostate Cancer | SRB Assay | 0.1 | [1] |

| A549 | Lung Cancer | MTT Assay | 0.0013 | [4] |

| LS 180 | Colon Cancer | MTT Assay | 0.06 | [4] |

Table 2: Induction of Apoptosis by this compound in PC-3 Cells

| Parameter | Assay | Treatment Concentration (µM) | Result | Reference |

| Sub-G1 Population | Flow Cytometry | 0.1 | Increased percentage of cells | [1] |

| Mitochondrial Membrane Potential | Flow Cytometry | 0.1 | Significant loss | [1] |

| Caspase-9 Activation | Western Blot/Activity Assay | 0.1 | Increased activation | [1] |

| Caspase-3 Activation | Western Blot/Activity Assay | 0.1 | Increased activation | [1] |

Table 3: Effect of this compound on Cell Cycle Distribution in PC-3 Cells

| Cell Cycle Phase | Assay | Treatment Concentration (µM) | Result | Reference |

| G1 Phase | Flow Cytometry | 0.1 | Decreased percentage of cells | [1] |

| G2/M Phase | Flow Cytometry | 0.1 | Increased percentage of cells | [1] |

Experimental Protocols

This section provides detailed protocols for the key cell-based assays used to screen for this compound activity.

Antiproliferative Activity Assays